molecular formula C15H18F3NO5 B416503 methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate

methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate

Cat. No.: B416503
M. Wt: 349.3g/mol
InChI Key: VJNUZWXUWLCZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate is a complex organic compound characterized by the presence of trifluoromethyl and hydroxy groups attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-[(isopropoxycarbonyl)(methyl)amino]benzaldehyde with trifluoroacetic acid and methanol under acidic conditions to form the desired ester. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products. The final product is typically purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

Properties

Molecular Formula

C15H18F3NO5

Molecular Weight

349.3g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(propan-2-yloxycarbonyl)amino]phenyl]propanoate

InChI

InChI=1S/C15H18F3NO5/c1-9(2)24-13(21)19(3)11-7-5-10(6-8-11)14(22,12(20)23-4)15(16,17)18/h5-9,22H,1-4H3

InChI Key

VJNUZWXUWLCZJR-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)N(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O

Canonical SMILES

CC(C)OC(=O)N(C)C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.